molecular formula C24H30N2O2 B5578664 8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5578664
M. Wt: 378.5 g/mol
InChI Key: PAJDSMZKAPJZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one, also known as HBU-2112, is a synthetic compound that belongs to the spirocyclic class of molecules. It is a potential drug candidate that has been extensively studied for its therapeutic potential in various diseases.

Scientific Research Applications

CCR8 Antagonists

Compounds like 8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one have been studied as CCR8 antagonists, showing potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis and Chemical Analysis

These compounds have been synthesized and analyzed for their structure and properties. For instance, 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones have been synthesized and characterized using various techniques, including UV, IR, NMR, mass, and elemental analysis (Ahmed et al., 2012).

Antihypertensive Properties

Some derivatives of this compound have been explored for their antihypertensive effects. For example, certain 9-substituted derivatives demonstrated significant antihypertensive activity, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chiral Separation in Pharmaceutical Industry

Chiral spirocyclic compounds, including derivatives of this compound, have potential applications in the pharmaceutical industry, such as in synthesizing active pharmaceutical ingredients or as surface modifiers on silica particles (Liang et al., 2008).

Broad Pharmaceutical Applications

A review of 1,9-diazaspiro[5.5]undecanes highlights their potential use in treating a variety of conditions like obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Catalyst-Free Synthesis

Research has been conducted on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, showcasing advancements in chemical synthesis methodologies (Aggarwal et al., 2014).

Properties

IUPAC Name

8-[(3-hydroxyphenyl)methyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-22-9-4-8-21(16-22)17-25-14-5-12-24(18-25)13-10-23(28)26(19-24)15-11-20-6-2-1-3-7-20/h1-4,6-9,16,27H,5,10-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJDSMZKAPJZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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